3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
Description
The compound 3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a fused bicyclic aromatic system (quinazolin-4-one core) substituted with a benzyl group at position 3, a sulfanyl-linked 4-nitrophenylmethyl moiety at position 2, and a piperidin-1-yl group at position 4. Quinazolinones are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as kinases, receptors, and enzymes . The sulfanyl (-S-) linker at position 2 could influence metabolic stability compared to sulfonyl or ether analogs .
Properties
IUPAC Name |
3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c32-26-24-17-23(29-15-5-2-6-16-29)13-14-25(24)28-27(30(26)18-20-7-3-1-4-8-20)35-19-21-9-11-22(12-10-21)31(33)34/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIZGOBFQHKDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzamide with benzyl bromide to form a quinazolinone intermediate. This intermediate is then reacted with 4-nitrobenzyl chloride in the presence of a base to introduce the nitrophenylmethylsulfanyl group. Finally, the piperidin-1-yl group is introduced through nucleophilic substitution using piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be carried out using various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be categorized based on modifications to the quinazolinone core, substituent groups, or linker chemistry. Below is a comparative analysis with key examples from literature and patents:
Key Comparative Insights:
Core Modifications: Quinazolinones (target compound) are associated with kinase inhibition and antimicrobial activity, while pyrimidine-diones (e.g., ) and triazolones (e.g., ) are linked to anti-mycobacterial and antifungal roles, respectively. The sulfanyl linker in the target compound may confer greater metabolic stability than sulfonyl groups but lower polarity than ethers, affecting membrane permeability .
The piperidin-1-yl group (target) versus piperazine (e.g., ) introduces differences in basicity and hydrogen-bonding capacity, which could influence target selectivity .
Research Findings and Data Gaps
Table: Comparative Physicochemical Properties (Hypothesized)
Critical Analysis:
- The absence of direct biological data in the evidence limits definitive conclusions. Further studies on kinase inhibition assays (e.g., EGFR, VEGFR) and cytotoxicity profiling are needed.
Biological Activity
3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential biological activities. It belongs to the quinazolinone family, which has been associated with various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C27H26N4O3S. Its structure features a quinazolinone core, which is known for its ability to interact with biological targets due to its unique functional groups. The presence of a piperidinyl group is significant for enhancing solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds within the quinazolinone class exhibit a variety of biological activities:
- Anticancer Activity : Quinazolinones have been studied for their cytotoxic effects against various cancer cell lines. For instance, derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising results in inhibiting cancer cell proliferation in vitro.
- Antimicrobial Properties : Some studies have demonstrated that quinazolinones possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation, similar to other quinazolinones which target kinases or proteases.
- Receptor Modulation : The structural components might allow binding to various receptors, modulating their activity and thereby influencing cellular signaling pathways.
In Vitro Studies
Recent studies have highlighted the efficacy of related quinazolinone compounds against various cancer cell lines:
- A study demonstrated that derivatives showed IC50 values ranging from 0.05 to 1.61 µg/mL against Leishmania sp., indicating significant potential as anti-leishmanial agents .
Molecular Docking Studies
Molecular docking simulations have been utilized to predict how well these compounds bind to target proteins:
| Compound | Target Protein | Binding Energy (kcal/mol) | Dissociation Constant (nM) |
|---|---|---|---|
| 3a | Pyridoxal Kinase | -9.84 | 60.90 |
| 3b | Pyridoxal Kinase | -8.07 | 1210 |
These results suggest that structural modifications can enhance binding affinity and specificity towards biological targets .
Case Studies
A notable case study involved the synthesis and evaluation of various quinazolinone derivatives, including our compound of interest. These studies revealed that modifications at the benzyl or nitrophenyl positions significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
